Xylosan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,4R,5R,6R)-2,7-dioxabicyclo[2.2.1]heptane-5,6-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c6-3-2-1-8-5(9-2)4(3)7/h2-7H,1H2/t2-,3+,4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJJPEGOLXZHDM-KKQCNMDGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O1)O2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@H]([C@H](O1)O2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030107 | |
| Record name | Xylosan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51246-91-4, 51246-94-7 | |
| Record name | 1,5-Anhydro-β-D-xylofuranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51246-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Anhydroarabinofuranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051246947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xylosan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051246914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xylosan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XYLOSAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35V9MT8B2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Formation Pathways of Xylosan
Pyrolytic Formation of Xylosan (1,4-Anhydro-D-xylopyranose)
Pyrolysis, the thermal decomposition of materials at elevated temperatures in the absence of oxygen, is a key method for producing anhydrosugars like this compound from biomass. This compound is a dehydrated product of the xylose sugar monomer. wikipedia.org
Mechanisms of Xylose Thermal Decomposition and Cyclization
The thermal decomposition of xylose to form this compound involves complex reaction pathways. During fast pyrolysis, acyclic D-xylose is identified as an important intermediate. researchgate.netresearchgate.net This acyclic form is considered the sole source for 1,4-anhydro-D-xylopyranose (ADX) formation, which occurs through successive cyclization. researchgate.net
Studies using density functional theory (DFT) have investigated the thermal degradation mechanism of xylose. Proposed reaction pathways include ring-opening, ring-contraction, and dehydration reactions. researchgate.netresearchgate.netrsc.orgnih.govchemrxiv.org Ring-opening, specifically at the C(1)-O position, is suggested as a likely initial reaction due to a low Mayer bond order value. researchgate.net The ring-opening intermediate can undergo a complete ring-opening reaction or dehydrate and cyclize through C(2)-C(5) bond formation. researchgate.net
While intramolecular dehydration, ring-opening, and ring-contraction are considered the three main reactions during xylose pyrolysis, dehydrations generally require high activation energy and may not compete effectively with other reactions in explaining the significant formation of specific species like furfural (B47365). researchgate.net However, the formation of 1,4-anhydro-D-xylopyranose is mainly attributed to the cleavage of the glycosidic linkage of the xylan (B1165943) chain during hemicellulose pyrolysis, followed by the rearrangement of the depolymerized molecules. soton.ac.uk
Influence of Catalysts on this compound Formation during Pyrolysis
Catalysts can influence the product distribution during xylose pyrolysis. While some catalysts are explored for the production of other compounds like furfural or aromatic hydrocarbons from xylose and xylan, their specific influence on maximizing this compound yield is also of interest. ncsu.edunih.govraineslab.comrsc.orgmdpi.com
For instance, studies on the catalytic pyrolysis of xylose over nano-CeO₂ showed that multi-functional oxygenated compounds were reformed to mono-functional ketonic products, indicating a shift in product distribution away from potentially anhydrosugars like this compound. researchgate.net Conversely, research on the pyrolysis of xylan with zeolite catalysts like HZSM-5 focuses on producing aromatic hydrocarbons through deoxygenation and shape-selective catalysis. ncsu.edu
The presence and type of catalyst, as well as reaction conditions such as temperature, play a vital role in directing the pyrolysis pathways and thus the yield of this compound compared to other products like furfural or fragmentation products. researchgate.netsoton.ac.ukncsu.edu Higher temperatures during hemicellulose pyrolysis have been shown to decrease the production of 1,4-anhydro-D-xylopyranose, suggesting that lower temperatures favor its formation. soton.ac.ukresearchgate.net
Intermediate Species in this compound Pyrolysis
As mentioned, acyclic D-xylose is a crucial intermediate in the pyrolytic formation of 1,4-anhydro-D-xylopyranose. researchgate.netresearchgate.net Other intermediates can also form depending on the reaction pathways. For example, 3-deoxy-xylose is an important intermediate in the formation of furfural from xylose. researchgate.net The dehydration of xylose can also lead to the formation of hydroxyacetaldehyde. researchgate.net
Studies investigating the thermal degradation mechanism of xylose have proposed various intermediates arising from ring-opening, ring-contraction, and elimination reactions. researchgate.netrsc.orgnih.govchemrxiv.org These can include acyclic carbonyl-containing isomers and intermediates that subsequently cyclize or fragment. researchgate.net The rapid consumption of produced 1,4-anhydro-D-xylopyranose at high temperatures to form two-carbon and three-carbon fragments and gases suggests that this compound itself can act as an intermediate product in the formation of smaller molecules during hemicellulose pyrolysis. soton.ac.uk
Biosynthetic or Enzymatic Analogues/Precursors
While this compound is primarily known from thermochemical processes, the biological conversion of xylan and xylose can lead to the production of related compounds and potential precursors or analogues.
Role of Xylan and Xylose in this compound Derivatives Production
Xylan, a major component of hemicellulose, is a polymer of xylose units. nih.govraineslab.comchem960.comwikipedia.orgredalyc.org The enzymatic hydrolysis of xylan by xylanases yields xylooligosaccharides (XOS) and xylose. redalyc.orgrevistabionatura.com These products serve as building blocks for various biochemical conversions. While direct enzymatic synthesis of this compound (1,4-anhydro-D-xylopyranose) is not commonly reported, enzymes can be utilized to produce this compound derivatives or related anhydro-sugars.
Enzymatic transglycosylation reactions can transfer xylose units from xylan or xylooligosaccharides to acceptor molecules, leading to the synthesis of alkyl xylosides, which are this compound derivatives with an alkyl group attached through a glycosidic bond. nih.govfrontiersin.org For example, xylanases from Trichoderma longibrachiatum have been shown to catalyze the synthesis of aroma compound xylosides by transferring one to three xylose units from xylan, xylobiose, or xylotriose (B1631234). nih.gov Similarly, enzymatic cocktails containing xylanase activity have been used to produce pentyl β-D-xylosides from wheat bran xylan. frontiersin.org
Although these processes yield xylosides rather than this compound itself, they demonstrate the enzymatic capability to manipulate xylose units from xylan and xylose for the synthesis of related glycosidic compounds.
Green Chemistry Approaches in this compound-Related Synthesis
Green chemistry principles are increasingly applied in the synthesis of chemicals from renewable biomass resources like xylan and xylose. This includes developing environmentally friendly methods for the production of this compound and its derivatives.
Enzymatic methods, as discussed above, represent a green chemistry approach as they often operate under mild conditions (temperature, pressure, and pH), use biodegradable catalysts (enzymes), and can reduce the need for harsh chemicals and solvents. nih.govfrontiersin.org
Furthermore, research into the catalytic conversion of xylose and xylan often explores heterogeneous catalysts and milder reaction conditions to improve sustainability. rsc.orgmdpi.com While many catalytic studies focus on products other than this compound, the principles and techniques developed in these areas, such as using specific catalysts to direct reaction pathways and optimizing reaction parameters, can be applied to the development of greener methods for this compound synthesis if a demand arises. The use of water as a solvent in some catalytic conversions of xylose is another example of a green chemistry approach. rsc.org
Enzymatic Methods in Sustainable Synthesis
Enzymatic methods offer a promising avenue for sustainable synthesis of carbohydrate derivatives, including those related to xylose. Enzymes, such as xylanases, are capable of catalyzing reactions involving xylose units. For instance, xylanases from Trichoderma longibrachiatum have been used for the enzymatic synthesis of aroma compound xylosides through transfer reactions, utilizing xylan, xylobiose, and xylotriose as xylose donors. nih.gov This demonstrates the potential of enzymes to facilitate the formation of glycosidic bonds and modify xylose-containing structures under milder conditions compared to traditional chemical synthesis.
Another example of enzymatic synthesis involving xylose is the production of D-xylonate from D-xylose using a recombinant xylose dehydrogenase. nih.gov This process involves the oxidation of D-xylose catalyzed by the enzyme, coupled with in situ regeneration of the cofactor NAD+. nih.gov While this specific reaction yields a sugar acid, it highlights the capability of enzymatic systems to perform specific transformations on xylose with high conversion rates and minimal byproduct formation, aligning with principles of sustainable chemistry. nih.gov
Enzymatic approaches are often considered more environmentally friendly as they typically operate at milder temperatures and may not require the use of harsh chemicals. mdpi.com However, the cost of enzymes can be a factor. mdpi.com Research is ongoing to develop efficient enzymatic processes for converting biomass-derived xylans into valuable products, including xylo-oligosaccharides and fermentable sugars, which could potentially serve as precursors for this compound synthesis or related structures. mdpi.com
Solvent-Free and Atom-Economical Processes
Sustainable synthesis emphasizes minimizing waste and maximizing the incorporation of starting materials into the final product, concepts central to atom economy. jocpr.comprimescholars.comskpharmteco.com Atom economy is a metric that quantifies the efficiency of a chemical reaction by comparing the molecular weight of the desired product to the total molecular weight of all reactants. primescholars.com An ideal reaction with 100% atom economy incorporates all atoms from the reactants into the desired product, generating no waste byproducts. jocpr.comprimescholars.com
While specific solvent-free and fully atom-economical processes for the direct synthesis of this compound from xylose are not extensively detailed in the provided search results, the principles of solvent-free and atom-economical synthesis are actively being explored in the broader field of carbohydrate chemistry and biomass conversion. For example, research on sustainable synthesis of CO2-derived polycarbonates from D-xylose explores reactions that transform xylose into cyclic structures that can then react with carbon dioxide, aiming for efficient use of materials. rsc.org
Atom-economical reactions are often addition reactions, where reactants combine without losing atoms as byproducts. primescholars.com While the formation of this compound from xylose involves the elimination of water (a dehydration), which inherently results in some loss of mass, optimizing reaction conditions to favor the desired cyclization and minimize unwanted side reactions aligns with the principles of atom economy by maximizing the yield of the desired product relative to potential byproducts like furfural. acs.orgpolymtl.caresearchgate.net
The development of new, more efficient catalytic systems and reaction conditions is crucial for improving the atom economy and reducing the environmental impact of chemical processes involving carbohydrates like xylose. jocpr.comcnr.it
Derivatization and Functionalization Strategies for this compound-Related Compounds
The hydroxyl groups present in this compound provide opportunities for chemical modification and functionalization, leading to the synthesis of various derivatives with potentially altered properties. Derivatization strategies can be employed to improve solubility, introduce new functionalities, or create molecules with specific biological activities.
Synthesis of this compound Polysulphate
One notable derivative mentioned is this compound polysulphate. Polysulphated polysaccharides, including this compound polysulphate and chondroitin (B13769445) sulphate, have been investigated for their biological activities. oup.com The synthesis of polysulphated derivatives typically involves the introduction of sulphate groups onto the hydroxyl functionalities of the parent molecule. oup.comepo.org While the detailed synthesis of this compound polysulphate is not provided in the search results, the mention of its existence and comparison to other polysulphated polysaccharides like chondroitin sulphate indicates that sulphation is a relevant functionalization strategy for this compound. oup.comepo.org The properties and biological activities of polysulphated compounds are known to be related to their molecular structure and the degree and pattern of sulphation. oup.com
Other Chemically Modified this compound Derivatives
Beyond polysulphation, this compound can undergo other chemical modifications. Acetylation is one such modification. Acetylation of this compound yields diacetylthis compound. polymtl.ca This reaction involves the introduction of acetyl groups onto the hydroxyl groups of this compound. Diacetylthis compound has been described as a deliquescent solid that forms colorless solutions in acetic acid, suggesting a change in solubility and physical properties compared to this compound. acs.org Heating diacetylthis compound can lead to polymerization. acs.org
Functionalization strategies for carbohydrates often involve reactions targeting hydroxyl groups, such as etherification and esterification. mdpi.com Other possible modifications include the introduction of silylates, sulfonates, amines, hemiacetals, and azides. mdpi.com These chemical modifications can significantly alter the properties of the carbohydrate derivatives, influencing their solubility, reactivity, and potential applications.
While the specific application of every reported xylan modification directly to this compound is not explicitly detailed, the established methods for functionalizing xylose and xylan provide a strong basis for exploring a wide range of chemical modifications of the this compound structure to tailor its properties for specific purposes.
Data Table
Based on the information found, a data table summarizing key properties and related compounds is presented below:
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | PubChem CID | Relevant Information |
| This compound | C₅H₈O₄ | 132.115 | 171001 | Formed by xylose dehydration, pyrolysis product. wikipedia.orgacs.org |
| Xylostasin | C₁₇H₃₄N₄O₁₀ | 454.5 | 5066 | Aminoglycoside, structurally distinct from this compound. nih.gov |
| Xylon sulfate | C₈H₈O₅S | 216.21 | 129695501 | Different compound, not directly this compound polysulphate. nih.gov |
| Diacetylthis compound | C₉H₁₂O₆ | - | - | Acetylated derivative of this compound. acs.orgpolymtl.ca |
| This compound Polysulphate | - | - | - | Sulphated derivative of this compound. oup.comepo.org |
Advanced Structural Elucidation and Molecular Characterization of Xylosan
Spectroscopic Techniques for Xylosan and Derivatives
Spectroscopic methods are indispensable tools for determining the structure, functional groups, and to some extent, the conformation of organic molecules like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier Transform Infrared (FT-IR) spectroscopy provide complementary information for a thorough molecular characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis
NMR spectroscopy is a powerful technique for elucidating the detailed structure and conformational preferences of carbohydrates and their derivatives nih.govcapes.gov.br. By analyzing the chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOE) observed in ¹H and ¹³C NMR spectra, researchers can gain insights into the connectivity of atoms and the spatial arrangement of functional groups nih.govresearchgate.netnih.govchemsrc.com.
For this compound (1,4-anhydro-α-D-xylopyranose), NMR spectroscopy can provide crucial data regarding the configuration at each stereocenter and the conformation of the bicyclic ring system. While specific detailed NMR data for this compound itself were not extensively found in the immediate search results, studies on related anhydro sugars and xylose derivatives illustrate the utility of this technique nih.govcapes.gov.brnih.govoup.com. For instance, ¹H and ¹³C NMR spectroscopy have been used to analyze the structure of a stereoregular (1→5)-α-D-xylofuranan synthesized from a 1,4-anhydro-α-D-xylopyranose derivative capes.gov.brcapes.gov.bracs.org. Chemical shifts in ¹³C NMR spectra are particularly sensitive to the linkage positions and anomeric configuration in polysaccharides and oligosaccharides containing xylose units researchgate.netresearchgate.net. Analysis of coupling constants, especially vicinal coupling constants, can provide information about the dihedral angles between coupled nuclei, aiding in the determination of ring conformations chemsrc.com. Two-dimensional NMR techniques such as COSY, TOCSY, and HMQC are invaluable for assigning signals and establishing correlations between protons and carbons within the molecule nih.govcapes.gov.brnih.gov.
Studies on the conformational analysis of xylose-containing glycans and xylopyranosides have utilized NMR in combination with computational methods to understand dynamic conformational equilibria nih.govnih.gov. Although this compound's bicyclic structure imposes rigidity, analysis of its NMR spectrum, potentially at varying temperatures, could reveal details about the flexibility of the anhydro linkage and the puckering of the pyranose ring.
Mass Spectrometry (MS) Applications in Structural Determination
Mass Spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for confirming its molecular formula and deducing its structure oup.com. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for the analysis of carbohydrates and related compounds massbank.euepa.gov.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the vibrations of its chemical bonds when exposed to infrared radiation drugbank.comnih.gov. Different functional groups absorb infrared light at characteristic frequencies, resulting in a unique spectrum drugbank.comnih.gov.
Crystallographic Analysis of this compound-Related Structures
X-ray crystallography is a technique that provides detailed three-dimensional structural information of crystalline compounds at the atomic level, including precise bond lengths, bond angles, and torsion angles mdpi.com. This technique is invaluable for unequivocally determining the solid-state structure and packing of molecules.
While a specific crystal structure for this compound (1,4-anhydro-α-D-xylopyranose) was not found in the provided search results, crystallographic analysis has been successfully applied to related carbohydrate structures, including xylose-related enzymes and other anhydro sugars nih.govnih.govmdpi.comchemspider.comchemicalbook.comrsc.org. For example, crystal structures of xylose reductase and beta-xylosidase, enzymes involved in xylose metabolism, have been determined to understand their function and interaction with substrates nih.govchemspider.comchemicalbook.com. The crystal structure of a dehydrated sucrose (B13894) compound containing anhydro linkages also demonstrates the applicability of crystallography to such bicyclic systems rsc.org.
Obtaining a crystal structure of this compound would provide definitive information about its solid-state conformation and how molecules pack in the crystal lattice. This data would be highly valuable for validating computational models of this compound's structure and understanding the intermolecular interactions it can form. The challenges in obtaining suitable crystals of carbohydrates, particularly those with free hydroxyl groups, can sometimes limit the application of this technique mdpi.com. However, if crystalline this compound can be obtained, X-ray diffraction would yield a precise 3D representation of its molecular architecture.
Conformational Dynamics and Isomerism of this compound
Conformational isomerism refers to the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds chemsrc.comnist.govresearchgate.net. While monocyclic sugars exhibit significant conformational flexibility (e.g., chair, boat, and skew-boat conformations for pyranoses), the bicyclic structure of this compound (1,4-anhydro-α-D-xylopyranose) inherently restricts its conformational freedom.
This compound contains a fused bicyclic system consisting of a pyranose ring and a furanose ring sharing two carbon atoms and an oxygen atom (the anhydro linkage). The conformation of such bicyclic systems is generally more constrained than that of monocyclic sugars. The pyranose ring in this compound is expected to adopt a specific conformation, likely influenced by the presence of the anhydro bridge. Similarly, the five-membered ring formed by the anhydro linkage will also have a defined puckering.
Studies on the conformational analysis of related xylopyranosides and xylose-containing glycans using techniques like NMR spectroscopy, often coupled with molecular dynamics simulations, have shed light on the preferred conformations and the dynamics of interconversion between different conformers nih.govnih.gov. These studies highlight the importance of considering conformational flexibility when analyzing the behavior of carbohydrates.
Mechanistic Investigations of Xylosan S Biological Interactions Non Human Clinical Focus
In Vitro Studies on Cellular Metabolism and Extracellular Matrix (ECM) Interactions
In vitro studies have provided insights into how Xylosan polysulphate influences the metabolism of cells, particularly chondrocytes, and interacts with components of the extracellular matrix, such as matrix metalloproteinases (MMPs) and glycosaminoglycans (GAGs).
Effects of this compound Polysulphate on Chondrocyte Metabolism
Research utilizing isolated chondrocytes cultured in gelled agarose (B213101) has demonstrated the influence of this compound polysulphate on chondrocyte metabolism. In studies involving human articular chondrocytes treated with interleukin (IL)-1β to simulate inflammatory conditions, this compound polysulphate at a concentration of 10 µg/ml was shown to restore the accumulation of key extracellular matrix molecules in the cell-associated matrix (CAM). These molecules include aggrecan, hyaluronan, and type II collagen, which were decreased by IL-1β treatment oup.comnih.govnih.gov.
Furthermore, studies investigating the synthesis rates of aggrecans by differentiated human articular chondrocytes in gelled agarose culture found that this compound polysulphate significantly increased the total 35S incorporation rates in aggrecan. This indicates an increased synthesis of sulphated proteoglycans. Electron microscopy studies of aggrecan aggregates also revealed that this compound polysulphate significantly increased the sizes of these aggregates researchgate.net.
Table 1: Effects of this compound Polysulphate (XPS) on ECM Molecules in IL-1β-Treated Human Articular Chondrocytes In Vitro
| ECM Molecule | Effect of IL-1β Treatment | Effect of XPS Treatment (10 µg/ml) | Reference |
| Aggrecan | Decreased accumulation | Restored accumulation | oup.comnih.govnih.gov |
| Hyaluronan | Decreased accumulation | Restored accumulation | oup.comnih.govnih.gov |
| Type II Collagen | Decreased accumulation | Restored accumulation | oup.comnih.govnih.gov |
| Aggrecan Synthesis | Not directly measured in this context | Increased 35S incorporation rates | researchgate.net |
| Aggrecan Aggregate Size | Not directly measured in this context | Significantly increased | researchgate.net |
Modulation of Matrix Metalloproteinase (MMP) Activity by this compound Derivatives
This compound polysulphate has been observed to influence the levels of intracellular matrix metalloproteinases (MMPs) in IL-1β-treated human articular chondrocytes. IL-1β treatment led to an increase in intracellular MMP-1, MMP-3, and MMP-13. Treatment with this compound polysulphate (10 µg/ml) resulted in a downregulation of these intracellular MMPs oup.comnih.govnih.gov. This downregulation of MMPs is suggested as a contributing factor to the observed restoration of ECM molecule accumulation in the cell-associated matrix oup.comnih.govnih.gov.
Beyond MMPs, a chemically sulfated xylanopyranose derived from beechwood, calcium pentosan polysulphate (CaPPS), which is related to this compound polysulphate, has been identified as an inhibitor of aggrecanases, specifically ADAMTS-4 and ADAMTS-5. CaPPS acts as a multifaceted exosite inhibitor, blocking the activity of these enzymes against their natural substrate, aggrecan nih.gov.
Table 2: Influence of this compound Polysulphate (XPS) on Intracellular MMPs in IL-1β-Treated Human Articular Chondrocytes
| Intracellular MMP | Effect of IL-1β Treatment | Effect of XPS Treatment (10 µg/ml) | Reference |
| MMP-1 | Increased | Downregulated | oup.comnih.govnih.gov |
| MMP-3 | Increased | Downregulated | oup.comnih.govnih.gov |
| MMP-13 | Increased | Downregulated | oup.comnih.govnih.gov |
Influence on Glycosaminoglycans (GAGs) and Hyaluronan Synthesis
As mentioned in the context of chondrocyte metabolism, this compound polysulphate has a positive influence on the accumulation of aggrecan and hyaluronan in the cell-associated matrix of IL-1β-treated chondrocytes oup.comnih.govnih.gov. Aggrecan is a major proteoglycan in cartilage ECM, and its structure includes chondroitin (B13769445) sulphate and keratan (B14152107) sulphate GAG chains universiteitleiden.nl. Hyaluronan is another significant GAG component of the ECM, synthesized by hyaluronan synthases (HAS) researchgate.netmdpi.com.
Further studies specifically investigating GAG and hyaluronan synthesis rates showed that this compound polysulphate significantly increased the synthesis rates of aggrecan in human articular chondrocytes researchgate.net. The same studies also indicated that this compound polysulphate increased the synthesis of high molecular weight hyaluronan by chondrocyte-derived fibroblast-like cells researchgate.net.
Molecular Mechanisms of Interaction
Investigating the molecular mechanisms by which this compound compounds exert their biological effects involves understanding their binding interactions with biomolecules and their modulation of cellular signaling pathways.
Binding Specificity and Affinity of this compound Derivatives with Biomolecules
Specific studies on calcium pentosan polysulphate (CaPPS), a sulfated this compound, have shed light on its binding interactions with key enzymes involved in ECM degradation. CaPPS has been shown to interact with the noncatalytic spacer domain of ADAMTS-4 and the cysteine-rich domain of ADAMTS-5 nih.gov. These interactions lead to the inhibition of ADAMTS-4 and -5 activity against aggrecan, with inhibitory concentration 50 (IC50) values in the range of 10–40 nM nih.gov. This indicates a relatively high affinity and specificity for these aggrecanases compared to a non-glycosylated protein substrate nih.gov.
Furthermore, CaPPS has been found to greatly enhance the affinity of tissue inhibitor of metalloproteinases (TIMP)-3 for ADAMTS-4 and -5 nih.gov. This suggests a synergistic mechanism where CaPPS not only directly inhibits aggrecanases but also promotes the binding of a natural inhibitor to these enzymes.
Table 3: Inhibitory Activity of Calcium Pentosan Polysulphate (CaPPS) on ADAMTS Enzymes
| Enzyme | Substrate | IC50 (nM) | Mechanism of Interaction | Reference |
| ADAMTS-4 | Aggrecan | 10-40 | Exosite inhibition, interacts with noncatalytic spacer domain | nih.gov |
| ADAMTS-5 | Aggrecan | 10-40 | Exosite inhibition, interacts with cysteine-rich domain | nih.gov |
| ADAMTS-4/5 | Non-glycosylated recombinant protein | Weak inhibition | - | nih.gov |
Signal Transduction Pathways Modulated by this compound Compounds
While direct, detailed investigations into the specific signal transduction pathways modulated by this compound compounds are less extensively documented in the provided sources, the observed biological effects imply influence on certain cellular signaling cascades.
The ability of this compound polysulphate to restore ECM molecule accumulation and downregulate intracellular MMPs in IL-1β-treated chondrocytes oup.comnih.govnih.gov suggests an interaction with signaling pathways activated by IL-1β. IL-1β is a pro-inflammatory cytokine known to activate various intracellular pathways in chondrocytes that lead to catabolic effects, including the induction of MMPs and inhibition of ECM synthesis oup.com. Therefore, this compound polysulphate appears to interfere with or modulate these catabolic signaling cascades initiated by IL-1β. Some general signaling pathways known to be involved in chondrocyte biology and inflammatory responses include NF-κB, MAPK (ERK, JNK, p38), and JAK/STAT pathways mdpi.com. The observed effects of this compound polysulphate are consistent with a potential modulatory effect on one or more of these pathways, leading to a shift from a catabolic to a more anabolic or homeostatic state in chondrocytes.
Additionally, the finding that calcium pentosan polysulphate increases TIMP-3 levels in cartilage by blocking its endocytosis mediated by LRP nih.gov describes a cellular mechanism that influences the availability of a key endogenous inhibitor of aggrecanases and some MMPs. While not a classical signal transduction pathway, this interaction with the LRP receptor and the endocytic machinery represents a molecular mechanism by which this compound derivatives can affect protein levels and thus indirectly modulate proteolytic activity in the ECM.
Further research is needed to precisely delineate the specific signal transduction pathways and molecular targets through which this compound compounds exert their full range of biological effects in chondrocytes and other relevant cell types.
Role of this compound-Related Compounds in Microbial Metabolism
Microbial metabolism of this compound-related compounds, primarily xylans, xylo-oligosaccharides, and xylose, is a crucial process in the carbon cycle and plays a significant role in various ecosystems, including soils, ruminant digestive tracts, and the human gut. Xylans, complex polysaccharides with a β-(1→4)-linked xylose backbone, are the second most abundant carbohydrates after cellulose (B213188) in plant cell walls microbenotes.comnih.govwur.nl. Their degradation by microorganisms provides essential carbon and energy sources.
The microbial breakdown of xylans is a multi-step process involving a suite of enzymes. Initially, extracellular endo-β-1,4-xylanases cleave the xylan (B1165943) backbone into smaller xylo-oligosaccharides microbenotes.comnih.govbioinformatics.nl. These oligosaccharides are then often transported into the microbial cell by specific transporters nih.govoup.com. Inside the cell, intracellular β-xylosidases hydrolyze the xylo-oligosaccharides into individual xylose units microbenotes.comnih.govbioinformatics.nloup.com. Other enzymes like α-L-arabinofuranosidases and α-glucuronidases are involved in removing side chains attached to the xylose backbone microbenotes.combioinformatics.nlnih.govresearchgate.net.
Microorganisms utilize the resulting xylose through various metabolic pathways. In bacteria, the primary pathway for xylose metabolism is typically the xylose isomerase pathway bioinformatics.nlnih.govmdpi.comencyclopedia.pub. In this pathway, xylose is converted to xylulose by xylose isomerase, which is then phosphorylated to xylulose-5-phosphate by xylulokinase bioinformatics.nlmdpi.comencyclopedia.pub. Xylulose-5-phosphate subsequently enters the pentose (B10789219) phosphate (B84403) pathway, linking xylose metabolism to central carbon metabolism mdpi.comencyclopedia.pub. Some bacteria and archaea may also utilize oxidative pathways like the Weimberg or Dahms pathways, leading to the production of intermediates like xylitol (B92547) or xylonic acid mdpi.comencyclopedia.pubnih.govresearchgate.net.
The ability of microorganisms to metabolize xylans and XOS is particularly important in the human gut, where these compounds act as prebiotics, selectively stimulating the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus species mdpi.comanimbiosci.orgoup.comfrontiersin.org. The fermentation of XOS by gut microbes produces short-chain fatty acids (SCFAs), which are beneficial for host health oup.comfrontiersin.org. Studies have investigated the ability of various Lactobacillus strains, including Lactobacillus plantarum, Lactobacillus brevis, and Lactobacillus sakei, to utilize XOS mdpi.com. Research indicates that XOS degradation and utilization can be strain-specific and influenced by the degree of polymerization of the oligosaccharides mdpi.com.
Detailed research findings highlight the enzymatic machinery involved in XOS metabolism in specific bacterial strains. For example, studies on Lactobacillus brevis YT108 identified key gene clusters (xylCDEPFRT, xylHTG, and xylABT) and enzymes, such as 1,4-β-xylosidase, potentially involved in XOS metabolism oup.com. The activity of β-xylosidase in Lactobacillus strains has been shown to be induced by xylobiose and XOS, but not by xylose mdpi.com.
Microbial communities in different environments exhibit varying capacities for xylan degradation. For instance, studies on aquatic microbial communities from brackish lakes have shown the enrichment of bacteria capable of degrading different types of xylans, such as wheat arabinoxylan and beechwood glucuronoxylan mdpi.com. Metagenomic analysis revealed shifts in community composition and elevated levels of genes associated with the catabolism of arabinose, xylose, and xylan during enrichment, indicating adaptation to the available carbon sources mdpi.com.
The metabolic fate of xylose can also influence microbial community dynamics and product formation. Studies comparing microbial communities fermenting xylose and glucose have shown differences in dominant species and metabolic products depending on the reactor type (sequencing batch reactor vs. continuous-flow stirred tank reactor) nih.govnih.gov. For example, Citrobacter freundii was found to be dominant in xylose-fed sequencing batch reactors, while Clostridium species were linked to butyrate (B1204436) production in continuous-flow stirred tank reactors nih.gov.
While the focus is on microbial metabolism, it's worth noting that the efficiency of xylose utilization by microorganisms is a key factor in the conversion of lignocellulosic biomass into valuable products like biofuels and biochemicals mdpi.comencyclopedia.pubnih.govresearchgate.net.
Below is a table summarizing some research findings on microbial XOS utilization:
| Microorganism Strain(s) | Substrate(s) Utilized | Key Findings | Source |
| Lactobacillus plantarum, Lactobacillus brevis, Lactobacillus sakei | Xylo-oligosaccharides (XOS) | Showed preferences for XOS degree of polymerization; XOS induced mixed-acid fermentation end-products; Intracellular β-xylosidase present. | mdpi.com |
| Bifidobacterium adolescentis, Bifidobacterium longum, Bifidobacterium infantis | Xylo-oligosaccharides (XOS) | Demonstrated in vitro fermentation of XOS; Degradation and utilization are strain-specific and affected by DP. | mdpi.com |
| Levilactobacillus brevis YT108 | Xylo-oligosaccharides (XOS) | Exhibited robust growth on XOS; Identified gene clusters (xylCDEPFRT, xylHTG, xylABT) and 1,4-β-xylosidase involved in metabolism. | oup.com |
| Bacteroides ovatus ATCC 8483 | Xylan, Xylo-oligosaccharides | Degradation of xylo-oligosaccharides to xylose by β-xylosidase (Xsa) appears rate-limiting for xylan utilization. | nih.gov |
| Vibrio sp. EA2 (marine bacterium) | β-1,3-xylan, β-1,3-xylooligomers | Possesses a complete pathway for β-1,3-xylan catabolism involving extracellular xylanases and intracellular xylosidases. | oup.com |
Advanced Computational and Theoretical Studies on Xylosan
Quantum Chemical Calculations and Density Functional Theory (DFT) for Xylosan
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure, stability, and reactivity of molecules. For this compound and its precursors, these methods are invaluable for exploring reaction mechanisms and analyzing molecular conformations and their associated energy landscapes.
Reaction Mechanism Elucidation for this compound Formation
The formation of this compound primarily occurs through the thermal degradation of xylose. thegoodscentscompany.comnih.gov Computational studies utilizing DFT have been instrumental in elucidating the complex reaction pathways involved in xylose pyrolysis and the subsequent formation of anhydrosugars like this compound. These studies typically involve calculating the energies of reactants, transition states, and products along proposed reaction coordinates to determine the most energetically favorable pathways.
Research on xylose pyrolysis using DFT calculations has explored various potential reaction channels, including intramolecular hydrogen transfer, ring opening, ring contraction, and dehydration reactions. This compound is identified as one of the key anhydrosugars formed through these processes. By calculating activation energies and thermodynamic parameters for elementary reaction steps, computational studies can provide a detailed understanding of why certain products, such as furfural (B47365) or this compound, are preferentially formed under specific pyrolysis conditions. For instance, DFT studies have investigated how factors like the presence of catalysts can influence the reaction mechanisms and product distributions during xylose degradation.
Conformational Analysis and Energy Landscapes
The biological and chemical behavior of saccharides like this compound is heavily influenced by their three-dimensional structure and flexibility. Conformational analysis using quantum chemical methods and energy calculations allows for the identification of stable conformers and the mapping of the potential energy surface or energy landscape.
Molecular Dynamics Simulations of this compound Interactions
Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems by simulating the interactions and motions of atoms and molecules. For this compound and related carbohydrates, MD simulations can provide insights into their interactions with solvents, other molecules, and surfaces.
Studies utilizing MD simulations have investigated the conformational behavior and interactions of xylan (B1165943) chains, which are polymers of xylose. These simulations can reveal how factors such as hydration and interactions with other plant cell wall components, like cellulose (B213188), affect the structure and dynamics of xylans. While specific MD studies focusing exclusively on the interactions of isolated this compound are not prominently featured in the search results, the methodologies applied to xylans and xylose-containing glycans are directly transferable. MD simulations could be used to explore how this compound interacts with water molecules, its diffusion behavior, and its potential to interact with other molecules in a mixture, such as those found in bio-oil. Furthermore, combined MD and quantum mechanics (QM/MM) approaches can provide a more accurate description of chemical processes and interactions involving this compound in complex environments.
Thermodynamic Modeling of this compound-Related Processes
Thermodynamic modeling plays a vital role in understanding and optimizing processes involving this compound, particularly in the context of biomass pyrolysis and the subsequent handling and upgrading of bio-oil. This compound is identified as a component in the complex mixture of compounds produced during the fast pyrolysis of hemicellulose. thegoodscentscompany.comnih.gov
Thermodynamic models are developed to predict the phase behavior, energy balances, and chemical equilibria of these complex mixtures. This is essential for designing and simulating pyrolysis reactors, condensation systems, and downstream separation processes. While obtaining experimental thermophysical properties for all components in bio-oil, including this compound, can be challenging, thermodynamic modeling often relies on estimation methods and group contribution approaches. Studies have focused on developing property models for use in process simulators to accurately represent the thermodynamic properties of biomass pyrolysis products, with this compound being one of the components considered in such modeling frameworks. This allows for a better understanding of the energy requirements and product yields of pyrolysis processes and facilitates the design of more efficient biorefineries.
Advanced Analytical Methodologies for Xylosan Detection and Quantification
Chromatographic Separations (HPLC, GC) Coupled with Advanced Detectors
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for separating Xylosan from complex matrices before detection and quantification. The choice between HPLC and GC often depends on the volatility and thermal stability of the analyte, with derivatization frequently employed for less volatile compounds like sugars and anhydrosugars to enhance their chromatographic behavior.
HPLC is widely used for the analysis of sugars and related compounds. Various stationary phases and mobile phases can be employed depending on the specific application. For instance, amino-bonded phases (NH2 columns) are common for carbohydrate separation in HILIC mode, often using acetonitrile (B52724) and water mixtures as the mobile phase researchgate.net. Refractive Index Detectors (RID) and Evaporative Light Scattering Detectors (ELSD) are frequently coupled with HPLC for sugar analysis, as many sugars lack strong UV chromophores researchgate.netnih.govsielc.com. UV detection after pre-column derivatization can also be utilized to improve sensitivity and selectivity researchgate.netmdpi.com.
GC is another powerful technique for separating volatile and semi-volatile compounds. For the analysis of sugars and anhydrosugars like this compound, derivatization is typically required to increase their volatility and thermal stability researchgate.netresearchgate.netnih.govresearchgate.net. Common derivatization methods include silylation researchgate.netresearchgate.net. GC is often coupled with Flame Ionization Detectors (FID) or Mass Spectrometry (MS) for detection and quantification researchgate.netnih.govnih.govchromforum.org. The high resolution of capillary GC columns allows for the separation of sugar isomers researchgate.net.
Research findings highlight the application of these techniques for related compounds. For example, HPLC with RID has been used for xylose analysis in various samples creative-proteomics.com. GC-MS has been applied to the analysis of anhydrosugars, including this compound, in environmental samples like biomass burning aerosols researchgate.netresearchgate.net.
Mass Spectrometry-Based Quantification and Characterization
Mass spectrometry (MS) provides powerful capabilities for the identification, quantification, and structural characterization of this compound. When coupled with chromatography, MS detectors offer high sensitivity and selectivity. Electron Ionization (EI) is a common ionization method in GC-MS, although it can lead to fragmentation of sugar structures, making spectral interpretation challenging researchgate.net. However, characteristic fragment ions can still be used for identification and quantification tandfonline.com. For instance, the mass fragment m/z 60 is often used as a marker for biomass burning products, including anhydrosugars tandfonline.com.
Electrospray Ionization (ESI), often used in LC-MS, typically produces less fragmentation and provides molecular ion information, which is valuable for determining the molecular weight of the analyte researchgate.net. High-resolution MS under electrospray conditions can provide precise mass measurements for accurate identification researchgate.net.
Tandem mass spectrometry (MS/MS or MSn) can be employed for further structural elucidation of this compound and its derivatives. By fragmenting selected ions, MS/MS provides detailed information about the molecular structure based on the resulting fragment ions nih.gov. This is particularly useful for confirming the identity of this compound in complex samples and studying its fragmentation pathways. Studies on related glycans have demonstrated the utility of tandem MS in understanding sugar rearrangements and fragmentation patterns nih.gov.
Hyphenated Techniques in this compound Research
Hyphenated techniques combine the separation power of chromatography with the identification and quantification capabilities of spectroscopic detectors, most commonly mass spectrometry chromatographytoday.comnih.govsaspublishers.comchemijournal.com. GC-MS and LC-MS are the most prevalent hyphenated techniques used in the analysis of complex mixtures, including those containing this compound chromatographytoday.comnih.govsaspublishers.comchemijournal.com.
GC-MS is a standard technique for the analysis of volatile and semi-volatile organic compounds. After appropriate derivatization, this compound can be separated by GC and then detected and identified by MS based on its retention time and mass spectrum researchgate.netresearchgate.net. This technique has been successfully applied to the analysis of anhydrosugars in environmental samples, providing valuable data on their presence and concentrations researchgate.netresearchgate.net.
LC-MS is particularly useful for the analysis of less volatile or more polar compounds, which may not be suitable for GC without extensive derivatization. Different LC modes, such as HILIC or reversed-phase (after derivatization), can be coupled with MS detectors. LC-MS offers advantages in terms of sample preparation simplicity for some polar compounds and can provide complementary information to GC-MS.
Hyphenated techniques enhance the ability to analyze complex samples, providing both separation and specific detection, which is essential for accurately quantifying this compound in various matrices where it coexists with numerous other compounds chromatographytoday.comnih.govsaspublishers.comchemijournal.com.
Development of Novel Biosensors for this compound and Derivatives
The development of biosensors offers an alternative approach for the detection and quantification of specific compounds, including sugars. Biosensors typically utilize a biological recognition element (e.g., enzyme, antibody, or whole cell) coupled with a transducer that converts the biological interaction into a measurable signal researchgate.net.
While research specifically on this compound biosensors is limited in the provided results, studies on xylose biosensors demonstrate the potential of this technology for detecting related sugar molecules researchgate.netnih.govnih.gov. Xylose biosensors have been developed using enzymes like xylose dehydrogenase (XDH), which catalyzes the oxidation of xylose, with the resulting change in coenzyme concentration (e.g., NAD+/NADH) being detected electrochemically researchgate.netnih.gov.
The principles applied in xylose biosensors, such as enzyme-based recognition and electrochemical transduction, could potentially be adapted for the detection of this compound or its specific derivatives if suitable biological recognition elements are identified or engineered. Novel biosensors could offer advantages such as high specificity, rapid analysis, and potential for in-situ measurements, although challenges related to sensitivity, stability, and specificity for this compound in complex matrices would need to be addressed. Research in this area could involve exploring enzymes or other biomolecules that specifically interact with this compound.
Q & A
Q. What experimental methods are recommended for structural elucidation of xylosan, and how can spectral data resolve ambiguities in its stereochemistry?
To confirm this compound’s structure, employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) to map proton environments and carbon connectivity. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) can validate molecular weight and fragmentation patterns. For stereochemical resolution, compare experimental optical rotation values with literature data or use computational chemistry tools (e.g., density functional theory) to predict and match spectral signatures .
Q. How can researchers optimize this compound synthesis from lignocellulosic biomass, and what purification techniques mitigate byproduct contamination?
this compound is typically derived via acid-catalyzed pyrolysis of hemicellulose. Use dilute sulfuric acid (0.5–2 M) at 200–250°C to maximize yield, followed by solvent extraction (e.g., ethyl acetate) to isolate this compound from levoglucosan and mannosan. Purification via column chromatography (silica gel, ethanol:water eluent) or recrystallization reduces impurities. Monitor purity using thin-layer chromatography (TLC) with anisaldehyde staining .
Q. What analytical techniques are critical for quantifying this compound in complex matrices, such as pyrolysis oil or microbial cultures?
Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) enhances this compound volatility and detection sensitivity. High-performance liquid chromatography (HPLC) paired with refractive index (RI) or evaporative light scattering detectors (ELSD) is suitable for non-volatile fractions. For microbial studies, combine enzymatic assays (e.g., this compound-specific dehydrogenases) with spectrophotometric quantification .
Advanced Research Questions
Q. How do contradictory data on this compound’s role in pyrolysis selectivity arise, and what experimental controls resolve these discrepancies?
Discrepancies in pyrolysis studies often stem from variable biomass composition (e.g., alkali metal content) or reactor design (e.g., fluidized bed vs. fixed bed). To address this:
- Standardize feedstock pretreatment (e.g., acid leaching to remove alkali and alkaline earth metals (AAEMs)) .
- Use model compounds (e.g., xylan) to isolate this compound formation pathways.
- Replicate experiments under inert atmospheres (N₂ or Ar) to minimize oxidative degradation.
Q. What experimental designs are effective for probing this compound’s antimicrobial mechanisms, particularly against Gram-negative vs. Gram-positive bacteria?
Design dose-response assays with minimum inhibitory concentration (MIC) tests using serial dilutions of this compound in Mueller-Hinton broth. Pair this with fluorescence microscopy (SYTOX Green staining) to assess membrane integrity. For mechanistic insights, perform transcriptomic analysis (RNA-seq) on treated bacterial cultures to identify differentially expressed genes involved in cell wall biosynthesis or stress response .
Q. How can researchers optimize this compound yield in catalytic fast pyrolysis while avoiding thermal degradation?
Use a two-stage pyrolysis reactor: the first stage (200–300°C) for hemicellulose decomposition and the second (400–500°C) for catalytic upgrading. Test zeolite catalysts (e.g., HZSM-5) to stabilize intermediates. Monitor real-time this compound production via thermogravimetric analysis coupled with Fourier-transform infrared spectroscopy (TGA-FTIR) .
Q. What statistical approaches address variability in this compound’s bioactivity data across independent studies?
Apply multivariate analysis (e.g., principal component analysis) to identify confounding variables (e.g., solvent polarity, bacterial strain variability). Use meta-analysis to aggregate data from multiple studies, weighting results by sample size and experimental rigor. For in-house studies, employ factorial design (e.g., Taguchi method) to optimize parameters like pH, temperature, and inoculation density .
Q. How can isotopic labeling (e.g., ¹³C) clarify this compound’s metabolic pathways in microbial systems?
Synthesize ¹³C-labeled this compound via fed-batch fermentation using ¹³C-glucose as a precursor. Track isotopic incorporation into metabolic byproducts (e.g., acetate, ethanol) using NMR or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Compare pathways in wild-type vs. knockout strains (e.g., ΔxylB mutants) to map catabolic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
